1-(pyridin-2-yl)hex-5-yn-1-ol
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Overview
Description
1-(pyridin-2-yl)hex-5-yn-1-ol is a chemical compound with the molecular formula C11H13NO. It is a pyridine derivative, characterized by the presence of a pyridine ring attached to a hexynol chain.
Scientific Research Applications
1-(pyridin-2-yl)hex-5-yn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect. This usually involves the compound binding to specific molecular targets such as enzymes or receptors . Unfortunately, the specific mechanism of action for “1-Pyridin-2-ylhex-5-yn-1-ol” is not available in the retrieved data.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(pyridin-2-yl)hex-5-yn-1-ol can be synthesized through several synthetic routes. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach includes the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridin-2-yl)hex-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Comparison with Similar Compounds
1-(pyridin-2-yl)hex-5-yn-1-ol can be compared with other pyridine derivatives, such as:
2-Pyridylacetylene: Similar in structure but lacks the hydroxyl group.
3-Pyridylmethanol: Contains a hydroxyl group but differs in the position of the pyridine ring.
4-Pyridylpropanol: Another pyridine derivative with a different alkyl chain length.
The uniqueness of this compound lies in its specific combination of a pyridine ring and a hexynol chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyridin-2-ylhex-5-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h1,5-7,9,11,13H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPJVDWSMWAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C1=CC=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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